molecular formula C17H24N4O2S B2572104 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine CAS No. 1396805-56-3

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine

Cat. No.: B2572104
CAS No.: 1396805-56-3
M. Wt: 348.47
InChI Key: ICDLNVASXQRUOJ-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrazole moiety and a sulfonyl group attached to a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Piperazine Ring Formation: The alkylated pyrazole is reacted with piperazine under basic conditions to form the desired piperazine derivative.

    Sulfonylation: Finally, the piperazine derivative is sulfonylated using 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

    Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of complex organic molecules, which can be applied in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((4-methylbenzyl)sulfonyl)piperazine
  • 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorobenzyl)sulfonyl)piperazine

Comparison: Compared to its analogs, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine is unique due to the presence of the 3-methylbenzyl group, which can influence its lipophilicity and binding affinity to biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and research.

Properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-16-4-2-5-17(14-16)15-24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLNVASXQRUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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